Duartin (-)

Anti-rickettsial Intracellular bacteria High-throughput screening

Duartin (-) is a chiral (S)-isoflavan (CAS 17934-04-2) isolated from Dalbergia spp., frequently sought for rickettsial infection and melanogenesis studies but often confused with functionally distinct analogs such as claussequinone and sativan. • TPC2 channel inhibition (pIC50 5.02) with validated melanogenesis stimulation in TPC2-KO MNT1 cells; upregulates tyrosinase without affecting MITF at 40 μM. • Anti-rickettsial IC90 of 0.81 μg/mL against R. canadensis, CC50 > 62 μg/mL (Vero cells), inactive against Gram-positive ESKAPE pathogens. • 89% cathepsin V inhibition at 100 μM, with defined docking pose involving Trp189, Asp162, and Gly68. Supplied with Certificate of Analysis; global shipping for qualified research institutions.

Molecular Formula C18H20O6
Molecular Weight 332.3 g/mol
CAS No. 17934-04-2
Cat. No. B091278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuartin (-)
CAS17934-04-2
Synonyms[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol
Molecular FormulaC18H20O6
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O
InChIInChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1
InChIKeyQVVPJFBYFYYVDM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duartin (-) CAS 17934-04-2: Compound Class Profile for Procurement Specification


Duartin (-) (CAS 17934-04-2), also designated UM-9, is a chiral isoflavan (7,3'-dihydroxy-8,2',4'-trimethoxyisoflavan) belonging to the isoflavonoid class of plant-derived polyphenols [1]. It has been isolated from multiple Dalbergia species, including D. parviflora, D. odorifera, and D. miscolobium, as well as from Kaempferia parviflora (Thai ginseng) [2]. The compound possesses a defined (S)-stereochemistry at the C-3 position and a molecular weight of 332.3 g/mol [1]. Unlike common isoflavones, duartin bears a saturated C-ring (isoflavan core), which influences its conformational flexibility and biological target engagement profile.

Why Duartin (-) Cannot Be Interchanged with Claussequinone, Hesperidin, or Common Isoflavonoids


Despite sharing an isoflavonoid scaffold with compounds such as (3R)-claussequinone, pratensein (MT-8), and sativan, duartin (-) exhibits a distinct pharmacological fingerprint that precludes simple substitution. In a direct head-to-head comparison, duartin and claussequinone both failed to show anti-inflammatory activity in rodent models where hesperidin was effective, yet in anti-leishmanial assays, claussequinone was approximately 10-fold more potent than duartin against Leishmania promastigotes [1][2]. Conversely, duartin possesses a unique anti-rickettsial activity profile—including an IC90 of 0.81 μg/mL against R. canadensis with no activity against Gram-positive ESKAPE pathogens—that has not been reported for claussequinone, pratensein, or sativan [3]. Duartin also demonstrates TPC2 channel inhibition (pIC50 5.02) linked to melanogenesis stimulation, a mechanism not shared by hesperidin or claussequinone [4]. These orthogonal activity profiles confirm that duartin is not functionally interchangeable with its closest structural analogs.

Duartin (-) Procurement-Relevant Quantitative Differentiation Evidence


Anti-Rickettsial Specificity: Duartin vs. JSF-3204 and Standard Antibiotics

Duartin (-) emerged as the most promising anti-rickettsial compound from a high-throughput phenotypic screen against Rickettsia canadensis. It demonstrated an IC90 of 0.81 μg/mL (2.4 μM) against R. canadensis and in vitro growth inhibition of R. prowazekii, the causative agent of epidemic typhus [1]. In contrast to broad-spectrum antibiotics such as doxycycline, duartin showed no growth inhibitory activity against a panel of ESKAPE Gram-positive pathogens (MIC > 50 μg/mL, >150 μM), indicating rickettsial selectivity [1]. Importantly, duartin exhibited no significant cytotoxicity to mammalian Vero cells (CC50 > 62 μg/mL, >190 μM), yielding a selectivity index of >79 [1]. The co-identified compound JSF-3204, while also anti-rickettsial, displayed a distinct transcriptional perturbation profile, with duartin clustering closer to doxycycline and JSF-3204 to chloramphenicol, suggesting complementary mechanisms [1].

Anti-rickettsial Intracellular bacteria High-throughput screening

TPC2 Channel Inhibition: Duartin (UM-9) vs. Pratensein (MT-8) and Other Flavonoid TPC2 Blockers

Duartin (UM-9) inhibits the human two-pore channel 2 (hTPC2) with a pIC50 of 5.02 (IC50 = 9.5 μM), as measured by endolysosomal patch clamp electrophysiology in HEK293 cells stably overexpressing hTPC2 [1]. Among a panel of flavonoids screened for melanogenesis stimulation, duartin (40 μM) and pratensein (MT-8, 40 μM) both significantly increased tyrosinase protein levels in human MNT1 melanoma cells after 72 h treatment, but neither compound altered MITF transcription factor levels [2]. Crucially, the melanogenic activity of duartin was abolished in TPC2-knockout MNT1 cells, confirming TPC2 as the cognate target [2]. This target engagement dependence distinguishes duartin from other melanogenesis modulators such as dexamethasone or cAMP-elevating agents that act through MITF upregulation.

TPC2 channel Melanogenesis Melanoma

Cathepsin V Inhibition: Duartin vs. Sativan and Co-Isolated Dalbergia Isoflavonoids

Among five isoflavonoids isolated from Dalbergia miscolobium (prunetin, di-O-methyldaidzein, 8-O-methylretusin, duartin, and sativan) and screened against cathepsin V at a uniform concentration of 100 μM, duartin exhibited the highest enzyme inhibition at 89%, followed closely by sativan at 88% [1]. Molecular docking simulations indicated that duartin forms two stabilizing hydrogen bonds within the cathepsin V active site, engaging residues Trp189, Asp162, and Gly68 [1]. The remaining three co-isolated isoflavonoids (prunetin, di-O-methyldaidzein, 8-O-methylretusin) showed substantially weaker inhibition, although individual percentage values for these less active compounds were not explicitly reported in the published abstract [1].

Cathepsin V Cysteine protease Isoflavonoid SAR

Anti-Leishmanial Activity Spectrum: Duartin vs. (3R)-Claussequinone and Amphotericin B

In a comparative in vitro evaluation, (-)-duartin exhibited moderate antileishmanial activity against promastigotes of Leishmania infantum (IC50 = 34.14 ± 10.97 μg/mL) and L. amazonensis (IC50 = 37.15 ± 2.43 μg/mL), with a CC50 of 346.41 ± 40.99 μg/mL against HepG2 cells, yielding selectivity indices (SI) of 10.14 and 9.32, respectively [1]. In the same assay, (3R)-claussequinone was substantially more potent (IC50 = 3.21 μg/mL and 2.47 μg/mL, respectively; SI = 120.8 and 157) [1]. Notably, (-)-α-bisabolol, duartin, and (3R)-claussequinone all induced apoptosis-like death in promastigotes, but only (3R)-claussequinone demonstrated efficacy against intracellular amastigotes (IC50 = 4.61 μg/mL) [1]. Amphotericin B served as the positive control (IC50 = 0.048–0.055 μg/mL; SI = 734–641) [1].

Leishmaniasis Isoflavonoid Selectivity index

Anti-Inflammatory Inactivity as a Selectivity Feature: Duartin and Claussequinone vs. Hesperidin

In a 1994 head-to-head study, equimolar subcutaneous doses of duartin and claussequinone were found to be ineffective across a battery of rodent acute inflammation models, including carrageenan-induced paw edema, dextran-induced paw edema, histamine-induced edema, and carrageenan-induced pleurisy in rats [1]. In contrast, hesperidin at 50 and 100 mg/kg s.c. reduced carrageenan paw edema by 47% and 63%, respectively, comparable to indomethacin (10 mg/kg p.o.), and also inhibited pleural exudate volume by 48% and leukocyte migration by 34% [1]. This negative anti-inflammatory result for duartin contrasts sharply with its potent activity in anti-rickettsial and TPC2 inhibition assays, underscoring a target-selectivity profile that distinguishes it from broadly anti-inflammatory flavonoids such as hesperidin.

Anti-inflammatory Selectivity profiling In vivo pharmacology

Aurora A Kinase Inhibition and Breast Cancer Cytotoxicity: Duartin vs. Standard Chemotherapeutics

Duartin demonstrated in vitro cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 13.42 μM, accompanied by sustained reduction in cell viability over a 48-hour time course [1]. Molecular docking studies predicted high binding affinity of duartin for Aurora A protein kinase, with stable interactions at key active-site residues [1]. Treatment with duartin significantly reduced Aurora A mRNA expression levels in MDA-MB-231 cells, providing mechanistic corroboration [1]. ADMET predictions and PASS analysis indicated favorable drug-like properties including effective absorption and low predicted toxicity [1]. This evidence set is currently limited to a single published study without a direct small-molecule comparator within the same assay; however, the multi-modal validation (docking + cytotoxicity + target expression knockdown) provides a stronger basis for selection than potency data alone.

Aurora A kinase Breast cancer Molecular docking

Duartin (-) Application Scenarios Driven by Quantitative Evidence


Anti-Rickettsial Drug Discovery and Obligate Intracellular Pathogen Research

Duartin (-) is the preferred isoflavonoid chemical probe for rickettsial infection studies, based on its IC90 of 0.81 μg/mL against R. canadensis, CC50 > 62 μg/mL in Vero cells, and complete inactivity against ESKAPE Gram-positive pathogens [1]. Research groups investigating obligate intracellular Gram-negative bacteria should select duartin over claussequinone or hesperidin, which lack any reported anti-rickettsial data. Duartin's transcriptional signature clustering with doxycycline further supports its use in bacterial translation inhibition studies [1].

TPC2 Channel Pharmacology and Melanogenesis Research

Duartin (UM-9) provides a well-characterized TPC2 channel inhibitor for melanogenesis research, with a confirmed pIC50 of 5.02 in patch clamp electrophysiology and target-dependent functional activity validated in TPC2-knockout MNT1 cells [1][2]. At 40 μM, duartin upregulates tyrosinase without affecting MITF levels, distinguishing its mechanism from cAMP-elevating melanogenesis stimulators [2]. For pigmentation disorder and melanoma invasion studies, duartin offers a dual-action profile—melanin production increase coupled with proliferation/migration inhibition—not shared by structural analogs such as pratensein (MT-8) tested in the same system [2].

Cathepsin Cysteine Protease Inhibitor Development

Duartin is the most active cathepsin V inhibitor among five co-isolated Dalbergia miscolobium isoflavonoids, achieving 89% inhibition at 100 μM with a validated docking pose involving two hydrogen bonds to key active-site residues (Trp189, Asp162, Gly68) [1]. Compared to sativan (88%), duartin provides a marginally superior starting point for structure-activity relationship studies. Laboratories developing cysteine protease inhibitors should select duartin over prunetin, di-O-methyldaidzein, and 8-O-methylretusin from the same natural source, all of which showed weaker cathepsin V engagement [1].

Selective Anti-Leishmanial Hit-to-Lead Optimization

Duartin qualifies as an antileishmanial hit (SI = 10.14 against L. infantum, SI = 9.32 against L. amazonensis), crossing the standard selectivity threshold while inducing apoptosis-like death in promastigotes [1]. Although (3R)-claussequinone is more potent (IC50 3.21 μg/mL vs. 34.14 μg/mL), duartin's distinct apoptosis induction mechanism and its documented lack of anti-inflammatory activity [2] make it a cleaner pharmacological tool for studying direct parasite-killing mechanisms without confounding host anti-inflammatory effects. Combination studies pairing duartin with claussequinone or amphotericin B are warranted based on their orthogonal potency and selectivity profiles [1].

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